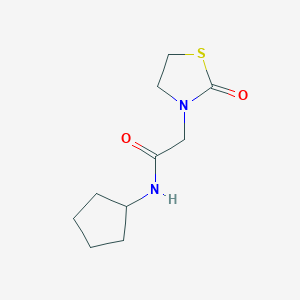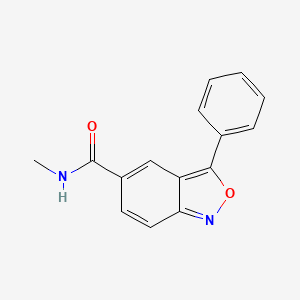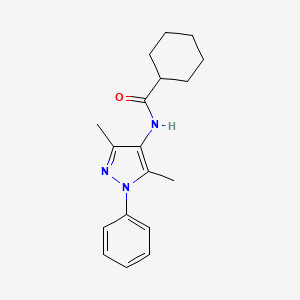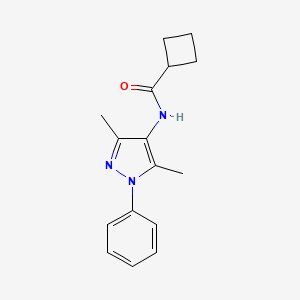![molecular formula C17H14F2N2O B7456987 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DIBO is a small molecule that belongs to the class of benzamides and has been found to exhibit anticancer properties.
Mécanisme D'action
The mechanism of action of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. This compound binds to the proteasome and prevents its normal function, leading to the accumulation of damaged and misfolded proteins within the cell. This accumulation triggers a cascade of events that ultimately result in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects and to inhibit the replication of the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is its ability to selectively target cancer cells while sparing normal cells. This property makes it a promising candidate for cancer therapy. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the specific molecular targets of this compound within the proteasome complex. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized through a multistep process involving the reaction of 2,5-difluorobenzoic acid with 1H-indole-3-ethanol, followed by acylation with 2-chloro-N-(dimethylamino)acetamide and deprotection of the resulting compound with trifluoroacetic acid.
Applications De Recherche Scientifique
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.
Propriétés
IUPAC Name |
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c18-12-5-6-15(19)14(9-12)17(22)20-8-7-11-10-21-16-4-2-1-3-13(11)16/h1-6,9-10,21H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAINBZJJXOYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)
![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]benzamide](/img/structure/B7456967.png)
